molecular formula C5H7IN2O B7899993 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B7899993
M. Wt: 238.03 g/mol
InChI Key: MTEANBYYMSWKPM-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a hydroxymethyl group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to form 4-iodo-1-methyl-1H-pyrazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (4-Iodo-1-methyl-1H-pyrazol-5-yl)methane.

    Substitution: The iodine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of 4-iodo-1-methyl-1H-pyrazole-5-carboxaldehyde or 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methane.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
  • (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
  • (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol

Comparison:

  • Uniqueness: The presence of the iodine atom in (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol imparts unique chemical properties such as higher molecular weight and increased reactivity compared to its bromo, chloro, and fluoro counterparts.
  • Reactivity: The iodine atom is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making this compound a versatile intermediate in organic synthesis.
  • Biological Activity: The biological activity of these compounds can vary significantly due to differences in their electronic and steric properties. The iodine-containing compound may exhibit distinct pharmacological profiles compared to its halogenated analogs.

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEANBYYMSWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-2-methyl-2H-pyrazole-3-carboxylic acid (1.0 g, 3.96 mmol) in tetrahydrofuran (10 mL), under an atmosphere of nitrogen, was added carbonyl diimidazole (0.78 g, 4.36 mmol, 1.1 eq.). The resulting mixture was stirred at room temperature for 1.5 hr before adding sodium borohydride (0.75 g, 19.8 mmol, 3.0 eq.) followed by a solution of methanol in tetrahydrofuran (5 mL), dropwise over a period of 10 min. The resulting mixture was stirred for 3 hr before quenching with 2M aqueous hydrochloric acid (30 mL). This mixture was partition with ethyl acetate (50 mL). The organic phase was washed with 1M aqueous sodium hydrogen carbonate (20 mL), saturated brine (20 mL) and dried over sodium sulphate. The resulting mixture was filtered and the filtrate concentrated under reduced pressure to give the title compound as a brown oil (0.56 g, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
60%

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